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Compound of Interest

Compound Name: Fmoc-N-methyl-tranexamic acid

CAS No.: 173690-50-1

Cat. No.: B065927

Get Quote

Executive Summary
Fmoc-N-methyl-tranexamic acid (trans-4-(Fmoc-methylaminomethyl)cyclohexanecarboxylic

acid) presents a dual challenge in SPPS. First, the cyclohexane ring introduces significant

steric bulk, impeding molecular aggregation and reagent access. Second, and more critically,

the N-methyl group creates a secondary amine upon deprotection. Acylating this secondary

amine to elongate the peptide chain is notoriously difficult due to steric hindrance and reduced

nucleophilicity compared to primary amines.

This guide provides a field-validated protocol using HATU/HOAt activation and Chloranil

monitoring to ensure complete coupling and suppress deletion sequences.

Chemical Context & Strategic Analysis
Structural Challenges
Unlike standard

-amino acids, Tranexamic acid is a
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-amino acid analogue. The trans stereochemistry of the cyclohexane ring is thermodynamically
stable, but the N-methylation fundamentally alters the synthesis strategy.

Challenge A (Coupling to the chain): The carboxylic acid of Fmoc-N-Me-Tx is attached to a

bulky cyclohexane ring. Activation requires potent reagents to overcome the entropic barrier.

Challenge B (Coupling from the residue): Once Fmoc-N-Me-Tx is deprotected, the resin-

bound species is a secondary amine (

). Standard reagents (HBTU/HCTU) often fail here, leading to low yields or truncated
peptides.

Reagent Selection Logic
Activator:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory.

The 7-azabenzotriazole moiety (HOAt) utilizes the "neighboring group effect" (anchimeric

assistance) via its pyridine nitrogen, significantly accelerating the acylation of hindered

secondary amines compared to HOBt-based reagents.

Base:DIEA (Diisopropylethylamine) is preferred. Morpholine-based bases (NMM) are

generally too weak for this specific hindered coupling.

Solvent:NMP (N-methyl-2-pyrrolidone) is superior to DMF for this step due to its higher

polarity and ability to disrupt beta-sheet aggregation, which is common near hydrophobic

cyclohexane rings.

Experimental Protocols
Protocol A: Coupling Fmoc-N-Me-Tranexamic Acid TO
the Resin
Use this protocol to attach Fmoc-N-Me-Tx to the preceding amino acid on the resin.

Reagents:

Fmoc-N-Me-Tranexamic Acid (4.0 eq)

HATU (3.9 eq)
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DIEA (8.0 eq)

DMF or NMP (Solvent)[1][2]

Step-by-Step:

Resin Preparation: Swell resin in DMF for 20 min. Drain.

Activation: Dissolve Fmoc-N-Me-Tx and HATU in minimal NMP. Add DIEA immediately prior

to adding to the resin. Note: Pre-activation for 1-2 minutes is acceptable, but do not exceed 5

minutes to avoid racemization or guanidinylation.

Coupling: Add mixture to resin. Shake/vortex at Room Temperature for 2 hours.

Optimization: If using microwave SPPS, heat to 75°C for 10 minutes.

Wash: Drain and wash with DMF (4 x 1 min).

Monitoring: Perform a standard Kaiser Test.

Blue beads: Incomplete coupling.[3][4][5] Repeat Step 3.

Colorless beads: Complete coupling.[6] Proceed.

Protocol B: Chain Elongation FROM Fmoc-N-Me-
Tranexamic Acid (The Critical Step)
Use this protocol to couple the NEXT amino acid onto the deprotected N-methyl group of the

Tranexamic residue.

Reagents:

Next Fmoc-Amino Acid (5.0 eq)

HATU (5.0 eq) or COMU (5.0 eq)

HOAt (5.0 eq) - Optional but recommended additive for extreme hindrance.
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DIEA (10.0 eq)

NMP (Solvent)[2]

Step-by-Step:

Fmoc Removal: Treat resin with 20% Piperidine/DMF (1 x 2 min, 1 x 15 min). Note:

Secondary amines deprotect slower than primary amines.

Wash: Wash thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

Verification (Crucial): Perform the Chloranil Test (see Section 4).

Result: Beads should turn dark blue (positive for secondary amine).[4] If colorless,

deprotection failed.

Double Coupling Cycle (Mandatory):

Coupling 1: Dissolve AA/HATU/DIEA in NMP. Add to resin.[3][4][5][6][7][8] React for 2

hours at RT or 15 min at 75°C (Microwave). Drain and wash.[5][7][9]

Coupling 2: Repeat with fresh reagents.

Capping (Recommended): If the sequence is long, cap unreacted secondary amines with

Acetic Anhydride/DIEA/NMP to prevent deletion sequences.

Final Verification: Perform Chloranil Test again.

Result: Beads should be colorless (or very faint yellow). If blue, a Third Coupling using

PyBrOP or symmetric anhydride is required.

Monitoring & Visualization
The Chloranil Test (For Secondary Amines)
Standard Ninhydrin (Kaiser) tests yield false negatives on N-methylated residues.

Reagent A: 2% Acetaldehyde in DMF.
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Reagent B: 2% p-Chloranil in DMF.

Procedure: Add 1 drop A and 1 drop B to a few resin beads.

Interpretation:

Dark Blue/Green: Secondary amine present (Deprotected).[9]

Colorless/Yellow: Secondary amine acylated (Coupled).

Workflow Diagram
The following diagram illustrates the decision logic for the critical elongation step.
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Caption: Logic flow for chain elongation from N-methyl-tranexamic acid. Note the mandatory

double coupling and Chloranil verification points.

Troubleshooting: Diketopiperazine (DKP) Formation
The Risk: If Fmoc-N-Me-Tx is the second amino acid in the sequence (i.e., coupled directly to

the C-terminal residue), there is a high risk of DKP formation upon Fmoc removal. The free

secondary amine can back-bite the C-terminal ester linkage, cleaving the dipeptide from the

resin.

Mechanism:

Fmoc removal exposes the N-methyl secondary amine.

The amine undergoes nucleophilic attack on the carbonyl carbon of the resin linkage.

Cyclization releases the cyclic dipeptide (DKP) and leaves a truncated resin

(hydroxymethyl).

Prevention Strategy:

Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker

discourages DKP formation compared to Wang resin.

Order of Operations: If DKP is observed (mass loss, low yield), couple the third amino acid

as a dipeptide block (Fmoc-AA3-N-Me-Tx-OH) synthesized in solution phase, rather than

building it stepwise on resin.

Fmoc-N-Me-Tx-AA1-Resin Deprotection
(Free Secondary Amine)

Back-biting Attack
on Resin Linker

Slow Coupling of AA3 Cyclic DKP (Lost)
+ Free Resin

Click to download full resolution via product page

Caption: Mechanism of DKP formation. This side reaction competes with the coupling of the

third amino acid.

Data Summary: Coupling Reagent Comparison
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Reagent Class
Suitability for
N-Me-Tx

Pros Cons

HATU Uronium (Aza) Excellent

High reactivity,

neighboring

group effect

(HOAt).[2]

Expensive.[6]

COMU
Uronium

(Oxyma)
Very Good

Safer (non-

explosive),

comparable

efficiency to

HATU.

Slightly less

proven for

extreme sterics

than HATU.

HBTU/HCTU Uronium (Benzo) Poor Cheap, standard.

Lacks pyridine

nitrogen

assistance; often

fails on sec-

amines.

PyBrOP Phosphonium Good (Rescue)

Good for N-

methylated

residues; no

guanidinylation

risk.

Slower

activation; uses

carcinogenic

HMPA

(historically) or

requires care.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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